N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide
CAS No.: 881562-96-5
Cat. No.: VC4208094
Molecular Formula: C24H28N4O2S
Molecular Weight: 436.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881562-96-5 |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.57 |
| IUPAC Name | N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C24H28N4O2S/c1-17-12-13-22(18(2)16-17)31(29,30)28-24-23(25-15-14-19-8-4-3-5-9-19)26-20-10-6-7-11-21(20)27-24/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,25,26)(H,27,28) |
| Standard InChI Key | IVDJACTWQHZDCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4)C |
Introduction
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class, which is known for its diverse biological activities. Sulfonamides have been extensively studied for their roles as antibacterial agents, enzyme inhibitors, and potential therapeutic agents in various diseases, including cancer. This compound, in particular, features a quinoxaline ring system linked to a cyclohexenyl moiety and a sulfonamide group, suggesting potential applications in modulating kinase activity, which is crucial in cancer therapy and other therapeutic areas.
Synthesis Methods
The synthesis of such complex molecules typically involves multi-step organic synthesis techniques. These methods require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Common steps might involve the formation of the quinoxaline ring, attachment of the cyclohexenyl moiety, and introduction of the sulfonamide group.
Biological Activity
Sulfonamides, including derivatives like N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide, are known for their potential as enzyme inhibitors. The specific mechanism of action for this compound would likely involve the inhibition of key enzymes or signaling pathways, similar to other sulfonamide derivatives that act as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K pathways are crucial in cell growth and survival, making them targets for cancer therapy.
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